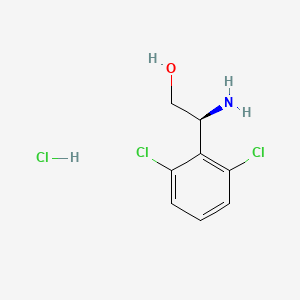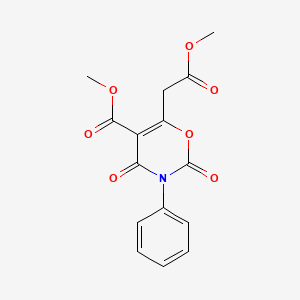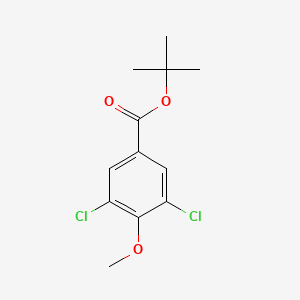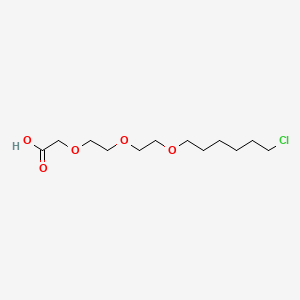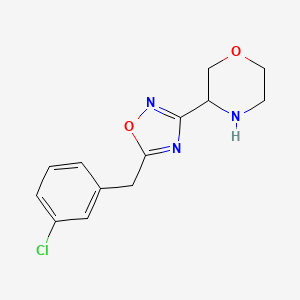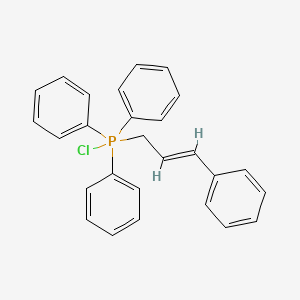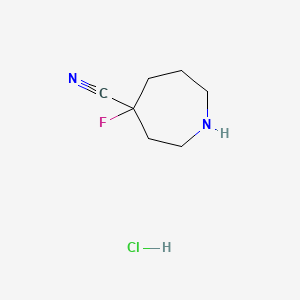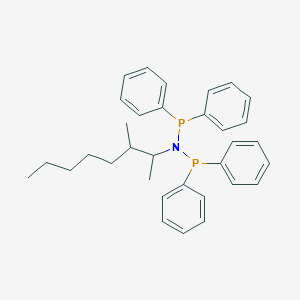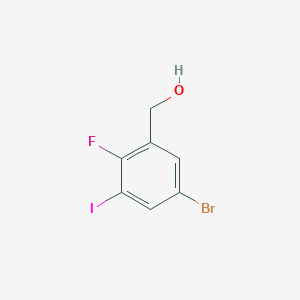
(5-Bromo-2-fluoro-3-iodophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-fluoro-3-iodophenyl)methanol is an organic compound with the molecular formula C7H6BrFOI It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the sequential introduction of bromine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of halogen atoms. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-fluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group can yield 5-bromo-2-fluoro-3-iodobenzaldehyde or 5-bromo-2-fluoro-3-iodobenzoic acid. Substitution reactions can produce derivatives with different functional groups replacing the halogen atoms .
Aplicaciones Científicas De Investigación
(5-Bromo-2-fluoro-3-iodophenyl)methanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (5-Bromo-2-fluoro-3-iodophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways. The exact mechanism of action depends on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2-fluorophenyl)methanol
- (5-Bromo-3-iodophenyl)methanol
- (5-Fluoro-2-iodophenyl)methanol
Uniqueness
(5-Bromo-2-fluoro-3-iodophenyl)methanol is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C7H5BrFIO |
|---|---|
Peso molecular |
330.92 g/mol |
Nombre IUPAC |
(5-bromo-2-fluoro-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H5BrFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2 |
Clave InChI |
SOJHMXGBILCBPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CO)F)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


